![molecular formula C12H17NO4S B2998889 5-[2-[(2-Methylpropan-2-yl)oxycarbonylamino]ethyl]thiophene-2-carboxylic acid CAS No. 2490406-89-6](/img/structure/B2998889.png)

5-[2-[(2-Methylpropan-2-yl)oxycarbonylamino]ethyl]thiophene-2-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

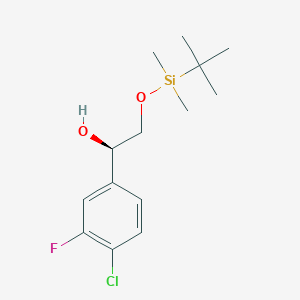

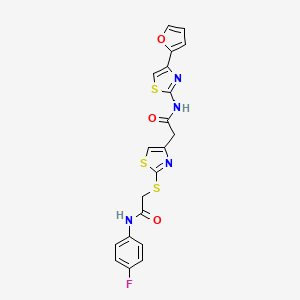

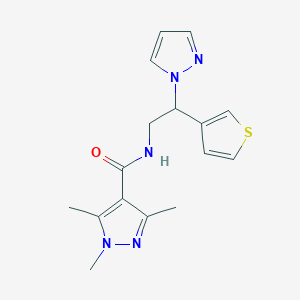

The compound “5-[2-[(2-Methylpropan-2-yl)oxycarbonylamino]ethyl]thiophene-2-carboxylic acid” is a complex organic molecule. It contains a thiophene ring, which is a five-membered aromatic ring with one sulfur atom . The molecule also contains a carboxylic acid group and a tert-butoxycarbonylamino group .

Synthesis Analysis

The synthesis of similar compounds has been described in the literature. For instance, a bromo-tert-butyloxycarbonyl (Br-t-BOC)-amino-protected monomer was synthesized by reacting 2-isocyanatoethyl (meth)acrylate with 1-bromo-2-methylpropan-2-ol . This reaction could potentially be adapted for the synthesis of “5-[2-[(2-Methylpropan-2-yl)oxycarbonylamino]ethyl]thiophene-2-carboxylic acid”.Molecular Structure Analysis

The molecular structure of this compound is complex, with multiple functional groups. The tert-butoxycarbonylamino group is attached to the ethyl group, which is in turn attached to the thiophene ring. The carboxylic acid group is also attached to the thiophene ring .Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions. For instance, the carboxylic acid group could react with bases to form a carboxylate anion. The tert-butoxycarbonylamino group could also potentially undergo reactions, although the specifics would depend on the reaction conditions .Scientific Research Applications

Drug Delivery Systems

EN300-26572580: is utilized in the development of drug delivery systems due to its ability to form stable conjugates with therapeutic agents. The compound’s structure allows for the attachment of drugs that can be released in a controlled manner within the body, enhancing the efficacy and reducing side effects .

Molecular Scaffold for PAMAM Dendrimers

This compound serves as a molecular scaffold for PAMAM dendrimers, which are hyperbranched polymers used in a variety of biomedical applications. These include targeted drug delivery, gene therapy, and as carriers for diagnostic agents .

Synthesis of Supramolecular Structures

Researchers use EN300-26572580 to synthesize supramolecular structures, which are large complexes formed from smaller molecules. These structures have potential applications in nanotechnology and materials science .

Bioconjugation Reagent

The compound is a valuable bioconjugation reagent. It is used to link biomolecules to various surfaces or to each other, which is crucial in the development of biosensors and diagnostic assays .

Polymer Chemistry

In polymer chemistry, EN300-26572580 is used to modify the properties of polymers. By incorporating this compound into polymer chains, scientists can create materials with specific characteristics like increased flexibility or enhanced biocompatibility .

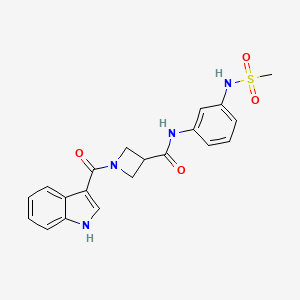

Chemical Synthesis of Therapeutic Molecules

EN300-26572580: plays a role in the chemical synthesis of therapeutic molecules. Its reactive groups make it a versatile intermediate for constructing complex drug molecules with high precision .

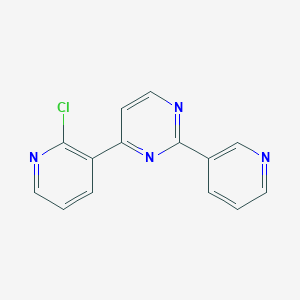

Research on Heterocyclic Compounds

As a thiophene derivative, EN300-26572580 is important in the research of heterocyclic compounds. These studies can lead to the discovery of new drugs and materials with unique electronic properties .

Advanced Material Development

Finally, the compound is used in the development of advanced materials. Its unique chemical structure can contribute to the creation of novel materials with potential applications in electronics, photonics, and energy storage .

Future Directions

properties

IUPAC Name |

5-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]thiophene-2-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO4S/c1-12(2,3)17-11(16)13-7-6-8-4-5-9(18-8)10(14)15/h4-5H,6-7H2,1-3H3,(H,13,16)(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDRLEQODZHEBHV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCC1=CC=C(S1)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-[2-[(2-Methylpropan-2-yl)oxycarbonylamino]ethyl]thiophene-2-carboxylic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-methyl-3-(2-oxopropyl)-8-(p-tolyl)-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B2998806.png)

![N-(3-chloro-4-fluorophenyl)-2-((6-ethyl-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)acetamide](/img/structure/B2998807.png)

![N-[(4-benzyl-5-butylsulfanyl-1,2,4-triazol-3-yl)methyl]adamantane-1-carboxamide](/img/structure/B2998823.png)

![3-(7-Methoxy-1'-methyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-2-yl)phenol](/img/structure/B2998824.png)

![tert-butyl N-[(1R,2R)-2-methanesulfonamidocyclohexyl]carbamate](/img/structure/B2998826.png)

![N-([2,3'-bipyridin]-5-ylmethyl)-4-fluoro-2-methylbenzenesulfonamide](/img/structure/B2998827.png)

![6-(Tert-butoxycarbonyl)-2,6-diazaspiro[3.3]heptane-1-carboxylic acid](/img/structure/B2998829.png)